Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-12-9(13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIYEEZCFZYANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482840 | |
| Record name | ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50483-79-9 | |
| Record name | ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate typically involves the formation of the 1,2,4-thiadiazole ring via cyclization reactions of suitable hydrazine derivatives or hydrazones with sulfur-containing reagents, followed by esterification or direct incorporation of the ethyl carboxylate group.
Preparation via Hydrazone Cyclization with Thionyl Chloride
One well-documented method for synthesizing thiadiazole derivatives, including this compound analogs, involves the reaction of acetophenone derivatives with ethyl hydrazinecarboxylate to form hydrazones, which are then cyclized using thionyl chloride.
- Acetophenone (or substituted acetophenone) is reacted with ethyl hydrazinecarboxylate in chloroform under reflux conditions.
- A catalytic amount of concentrated hydrochloric acid is added to facilitate hydrazone formation.
- Water generated during the reaction is continuously removed to drive the reaction forward.
- The hydrazone intermediate is isolated after solvent removal and washing.
- The hydrazone is then treated with an excess of thionyl chloride at 0 °C, followed by stirring at room temperature overnight.
- The reaction progress is monitored by the cessation of hydrogen chloride evolution.
- Excess thionyl chloride is removed under vacuum, and the product is purified by washing and recrystallization.
This method yields the corresponding 1,2,3-thiadiazole derivatives in good yields and can be adapted for 1,2,4-thiadiazoles by adjusting the starting materials and conditions accordingly.
Cyclization of Carbethoxyhydrazones
Another approach involves the use of carbethoxyhydrazones derived from β-keto esters or related compounds.
- The carbethoxyhydrazone of ethyl acetoacetate reacts smoothly with thionyl chloride to give ethyl 1,2,3-thiadiazole-5-carboxylate derivatives in yields up to 75%.
- Similar cyclization can be attempted for ethyl 3-phenyl derivatives, although yields may vary.
- The intermediate acid derivatives can be decarboxylated or further modified to obtain the desired thiadiazole esters.
Alternative Synthetic Routes
- Reaction of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in methanol-water mixtures can yield thiadiazole derivatives through nucleophilic substitution and ring closure steps.
- Industrial methods focus on optimizing reaction conditions for large-scale production, emphasizing eco-friendly reagents and minimizing hazardous by-products.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydrazone formation | Acetophenone + ethyl hydrazinecarboxylate, reflux in chloroform, HCl catalyst | Water removal critical for yield |
| Cyclization | Thionyl chloride, 0 °C to room temperature | Monitor HCl evolution; purify by recrystallization |
| Alternative cyclization | Carbethoxyhydrazones + thionyl chloride | Yields up to 75%; applicable to various derivatives |
| Base-mediated substitution | Potassium carbonate in MeOH/H2O | Used for ring closure and functionalization |
Research Findings and Yield Data
- The hydrazone-thionyl chloride method typically affords yields ranging from 60% to 80% for thiadiazole esters.
- Carbethoxyhydrazone cyclization yields are reported around 75% for ethyl 1,2,3-thiadiazole-5-carboxylate derivatives.
- Purification by recrystallization from chloroform or dimethyl sulfoxide enhances product purity.
- The choice of solvent and reaction temperature critically influences product formation and yield.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Hydrazone formation + cyclization | Acetophenone + ethyl hydrazinecarboxylate | HCl catalyst, reflux; thionyl chloride, 0 °C to RT | 60–80 | Widely used, good yields, scalable |
| Carbethoxyhydrazone cyclization | Ethyl acetoacetate derivatives | Thionyl chloride | ~75 | Efficient for 1,2,3-thiadiazoles |
| Base-mediated substitution | Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate | K2CO3 in MeOH/H2O | Variable | Alternative route, useful for functionalization |
| Industrial optimized synthesis | Various | Eco-friendly conditions, scale-up | High | Focus on cost-effectiveness and purity |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings .
Scientific Research Applications
Chemistry
Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its derivatives are used in various chemical transformations:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms sulfoxides or sulfones | Hydrogen peroxide |
| Reduction | Converts thiadiazole to dihydro derivative | Sodium borohydride |
| Substitution | Electrophilic/nucleophilic substitutions | Halogens, alkyl halides |
Biology
The compound exhibits notable biological activities:
- Antimicrobial Properties : It has shown potential as an antimicrobial agent against various pathogens.
- Antifungal Activity : Research indicates effectiveness against fungal infections.
Studies have highlighted its role in developing new antibiotics and antifungal medications .
Medicine
Research into the medicinal applications of this compound reveals promising anticancer properties:
- Antitumor Activity : Several studies have investigated its potential as an antitumor agent. For instance, derivatives have been tested against cancer cell lines with encouraging results .
The compound has been found to inhibit specific cancer cell growth effectively, suggesting its utility in cancer therapy.
Industry
In industrial applications, this compound is utilized in:
- Agrochemicals : It serves as a precursor for developing pesticides and herbicides due to its biological activity against pests.
- Pharmaceuticals : Its versatility allows for incorporation into various pharmaceutical compounds aimed at treating infections and diseases.
Case Studies
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of ethyl 3-phenyl-1,2,4-thiadiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the phenyl group can enhance efficacy .
- Anticancer Research : In vitro studies showed that specific thiadiazole derivatives could inhibit the proliferation of MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutic agents .
- Agricultural Applications : A recent investigation into its insecticidal properties revealed that certain derivatives displayed higher potency against aphids than traditional insecticides. This suggests potential for developing eco-friendly pest control solutions .
Mechanism of Action
The mechanism of action of ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes. The exact molecular pathways involved can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
Ethyl 3-Methyl-1,2,4-Thiadiazole-5-Carboxylate
- Structure : Methyl group replaces phenyl at position 3.
- Molecular Formula : C$6$H$8$N$2$O$2$S .
- Key Differences: Smaller molecular weight (180.21 vs. ~265 for phenyl analog).
Ethyl 3-(4-Chlorophenyl)-1,2,4-Thiadiazole-5-Carboxylate
- Structure : 4-Chloro substituent on the phenyl ring.
- Molecular Formula : C${11}$H$9$ClN$2$O$2$S (MW: 268.72) .
- Requires storage at 2–8°C to maintain stability, indicating higher sensitivity than unsubstituted analogs .
Ethyl 3-(Chloromethyl)-1,2,4-Thiadiazole-5-Carboxylate
Heterocycle Variations
Oxadiazole Analogs
- Ethyl 3-Phenyl-1,2,4-Oxadiazole-5-Carboxylate: Replaces sulfur with oxygen in the heterocycle. Example: Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (CAS: 1340441-65-7) is used in pharmaceutical intermediates .
Triazole Analogs
Functional Group Modifications
Potassium 3-Phenyl-1,2,4-Thiadiazole-5-Carboxylate
- Structure : Carboxylic acid salt instead of ethyl ester.
- Properties : Higher polarity improves aqueous solubility, making it suitable for ionic interactions in crystal engineering .
Ethyl 3-(Aminomethyl)-1,2,4-Thiadiazole-5-Carboxylate Hydrochloride
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
Biological Activity
Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate is a member of the thiadiazole class of compounds, recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and agriculture.
- Molecular Formula : C₁₁H₁₀N₂O₂S
- Molecular Weight : 234.27 g/mol
- Structure : The compound features a thiadiazole ring with an ethyl ester functional group and a phenyl substituent at the 3-position.
Biological Activities
This compound exhibits several notable biological activities:
-
Antimicrobial Activity :
- The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
-
Antifungal Activity :
- Research has shown that this compound possesses antifungal properties, effective against common fungal pathogens. This suggests its utility in treating fungal infections.
- Antitumor Effects :
- Other Activities :
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Cellular Interaction : The thiadiazole ring can undergo electrophilic and nucleophilic substitutions, allowing it to interact with proteins and enzymes involved in cellular processes.
- Biochemical Pathways : The compound influences multiple biochemical pathways that regulate cell function and metabolism. Its ability to modulate these pathways is crucial for its antimicrobial and anticancer effects .
Antimicrobial Study
A study conducted on the antimicrobial efficacy of this compound revealed:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results demonstrate the compound's potential as an effective antimicrobial agent.
Antitumor Activity
In vitro studies on cancer cell lines showed that this compound could reduce cell viability significantly:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF7 (breast cancer) | 20.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has promising antitumor potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
